N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-nitrobenzamide
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Overview
Description
N-(5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-3-NITROBENZAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a 1,3,4-thiadiazole ring, a fluorophenyl group, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-3-NITROBENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic substitution reactions using fluorobenzyl halides and thiol-containing intermediates.
Attachment of the Nitrobenzamide Moiety: The final step involves the coupling of the thiadiazole derivative with a nitrobenzoyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-3-NITROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas with a catalyst, sodium dithionite
Substitution: Nucleophiles such as amines or thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Aminobenzamide derivatives
Substitution: Substituted thiadiazole derivatives
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as an antimicrobial and antifungal agent due to its ability to inhibit the growth of various pathogens.
Medicine: Research has indicated its potential as an anti-inflammatory and anticancer agent, with studies focusing on its mechanism of action and efficacy in cell-based assays.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of N-(5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-3-NITROBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It can inhibit the activity of certain enzymes involved in inflammatory and cancer pathways, leading to reduced cell proliferation and inflammation.
Disrupt Cell Membranes: The compound can interact with cell membranes, leading to increased permeability and cell death in microbial cells.
Induce Apoptosis: In cancer cells, it can induce apoptosis through the activation of caspases and other apoptotic pathways.
Comparison with Similar Compounds
N-(5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-3-NITROBENZAMIDE can be compared with other thiadiazole derivatives, such as:
N-(3-chloro-4-fluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide: Similar structure but different substituents, leading to variations in biological activity.
N-(5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl)-3-(1H-indol-3-yl)propanamide: Contains an indole moiety, showing different antimicrobial properties.
2-{[5-(2-Furyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide: Contains a triazole ring, used in different medicinal applications.
These comparisons highlight the uniqueness of N-(5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-3-NITROBENZAMIDE in terms of its specific substituents and resulting biological activities.
Properties
Molecular Formula |
C16H11FN4O3S2 |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
N-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide |
InChI |
InChI=1S/C16H11FN4O3S2/c17-12-6-4-10(5-7-12)9-25-16-20-19-15(26-16)18-14(22)11-2-1-3-13(8-11)21(23)24/h1-8H,9H2,(H,18,19,22) |
InChI Key |
OISFVLVMRUBFNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)F |
Origin of Product |
United States |
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